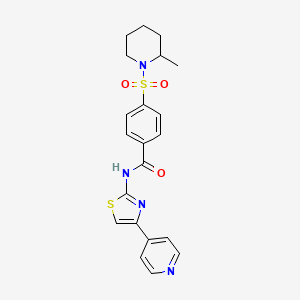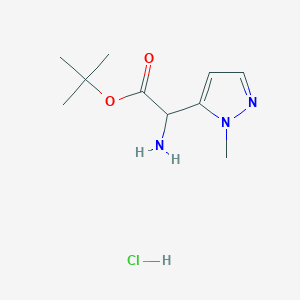![molecular formula C15H22N2O2S2 B2855399 1-(3,4-Dimethylphenyl)-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea CAS No. 2415569-09-2](/img/structure/B2855399.png)
1-(3,4-Dimethylphenyl)-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-Dimethylphenyl)-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound is also known as DMDMU and belongs to the class of urea derivatives.
Mécanisme D'action
The mechanism of action of DMDMU is not fully understood. However, it has been reported to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in the inflammatory response. DMDMU has also been reported to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects
DMDMU has been reported to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and prostaglandins, which are involved in the inflammatory response. DMDMU has also been shown to inhibit the growth of cancer cells and induce apoptosis. In addition, DMDMU has been reported to have anti-microbial properties.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using DMDMU in lab experiments include its potential applications in the field of medicine, its anti-inflammatory, anti-cancer, and anti-microbial properties, and its ability to induce apoptosis in cancer cells. The limitations of using DMDMU in lab experiments include its potential toxicity, the need for further research to fully understand its mechanism of action, and the need for optimization of its synthesis method for higher yields.
Orientations Futures
There are several future directions for the study of DMDMU. Further research is needed to fully understand its mechanism of action and to optimize its synthesis method for higher yields. DMDMU has potential applications in the treatment of Alzheimer's disease and Parkinson's disease, and further research is needed to explore its effectiveness in these areas. In addition, DMDMU has potential applications in the field of cancer treatment, and further research is needed to explore its effectiveness in this area.
Conclusion
DMDMU is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. Its anti-inflammatory, anti-cancer, and anti-microbial properties make it a promising candidate for further study. While there are limitations to its use in lab experiments, the potential applications of DMDMU make it an important area of research for the future.
Méthodes De Synthèse
The synthesis of DMDMU involves the reaction of 3,4-dimethylphenyl isocyanate with 6-mercapto-1,4-dithiepan-6-ol in the presence of a base. The resulting product is then treated with methylamine to obtain the final product, DMDMU. This synthesis method has been reported in several research articles and has been optimized for higher yields.
Applications De Recherche Scientifique
DMDMU has been studied for its potential applications in the field of medicine. It has been reported to have anti-inflammatory, anti-cancer, and anti-microbial properties. DMDMU has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
1-(3,4-dimethylphenyl)-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2S2/c1-11-3-4-13(7-12(11)2)17-14(18)16-8-15(19)9-20-5-6-21-10-15/h3-4,7,19H,5-6,8-10H2,1-2H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAMVXSUCRBVHJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NCC2(CSCCSC2)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-Dimethylphenyl)-1-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-4-(Dimethylamino)-N-[2-[(4-methoxyphenyl)methylamino]-2-oxoethyl]but-2-enamide](/img/structure/B2855316.png)

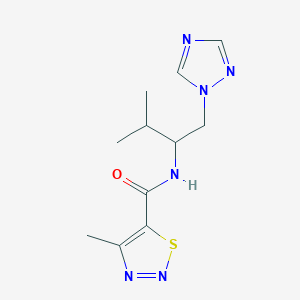
![2-[2-Fluoro-6-(trifluoromethyl)phenyl]-N'-hydroxyethanimidamide](/img/structure/B2855321.png)
![1-[(3R,4R)-3-(1-Benzylpyrazol-4-yl)oxy-4-hydroxypyrrolidin-1-yl]but-2-yn-1-one](/img/structure/B2855323.png)
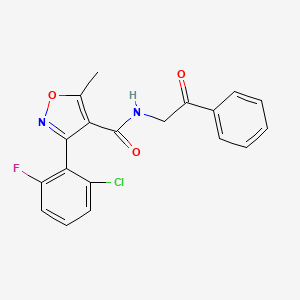

![(E)-2-cyano-3-[5-(4-nitrophenyl)furan-2-yl]-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)prop-2-enamide](/img/structure/B2855328.png)
![5-Bromo-2-[4-[4-(4-methylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]pyrimidine](/img/structure/B2855331.png)

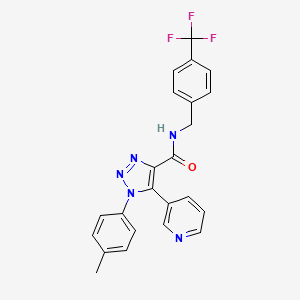
![6-chloro-N-(5-methyl-1,2-oxazol-3-yl)-N-[(2-phenyl-1,3-oxazol-4-yl)methyl]pyridine-3-sulfonamide](/img/structure/B2855336.png)
